Methyl aminomethanimidothioate hydroiodide
Description
Contextualization within Organosulfur Chemistry and Isothiourea Derivatives
Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to both biological systems and synthetic chemistry. mdpi.com Within this broad class, isothioureas are isomers of thioureas where the sulfur atom is bonded to a carbon atom that is double-bonded to one nitrogen and single-bonded to another. mdpi.com Methyl aminomethanimidothioate hydroiodide is a prime example of an S-alkylisothiourea, where a methyl group is attached to the sulfur atom.
The reactivity of isothioureas is largely dictated by the S-alkyl group, which acts as a good leaving group. This property makes S-alkylisothioureas, including the hydroiodide salt, excellent electrophilic partners in reactions with nucleophiles. This reactivity is fundamental to their widespread use in the synthesis of various nitrogen-containing heterocyclic compounds.
Evolution of Research Perspectives on this compound
The journey of understanding and utilizing compounds like this compound is intertwined with the history of guanidine (B92328) chemistry. Guanidine itself was first isolated in 1861 by Adolph Strecker from guano. wikipedia.org The subsequent exploration of synthetic routes to guanidine and its derivatives led to the prominence of thioureas and their S-alkylated forms as key intermediates. rsc.orgresearchgate.net
Significance in Bridging Fundamental and Applied Chemical Sciences
This compound serves as a critical bridge between fundamental organic reaction mechanisms and the synthesis of compounds with significant practical applications. Its utility in the construction of guanidine and pyrimidine (B1678525) rings is a testament to this role.
The synthesis of guanidines via the reaction of amines with S-methylisothiourea hydroiodide is a classic example of a nucleophilic substitution reaction, a fundamental concept in organic chemistry. rsc.org The resulting guanidine moiety is a key structural feature in numerous biologically active molecules and pharmaceuticals, including anticancer and antihypertensive drugs. chemicalbook.com For instance, the guanidine core is present in drugs like Imatinib, a tyrosine kinase inhibitor used in cancer therapy, and Guanabenz, an antihypertensive agent. researchgate.net
Similarly, the condensation of S-methylisothiourea with β-ketoesters or other suitable three-carbon units to form pyrimidine rings is a foundational method in heterocyclic chemistry. nih.gov The pyrimidine scaffold is central to the structure of nucleobases in DNA and RNA and is a prevalent feature in a vast array of therapeutic agents. mdpi.comnih.gov
The ability of this single, relatively simple reagent to facilitate the synthesis of such diverse and important molecular frameworks highlights its significance. It allows chemists to apply fundamental principles of reactivity to construct molecules that address real-world challenges in medicine and materials science, thus seamlessly connecting theoretical knowledge with tangible outcomes.
Chemical Compound Information
| Compound Name | Synonyms | Molecular Formula |
| This compound | S-Methylisothiourea hydroiodide, Methyl carbamimidothioate hydroiodide | C2H7IN2S |
| Guanidine | CH5N3 | |
| Thiourea (B124793) | CH4N2S | |
| Imatinib | C29H31N7O | |
| Guanabenz | C8H8Cl2N4 | |
| Pyrimidine | C4H4N2 |
Detailed Research Findings
| Property | Value |
| CAS Number | 4338-95-8 |
| Molecular Weight | 218.06 g/mol nih.gov |
| Physical Form | Solid cymitquimica.com |
| Color | Yellow solid cymitquimica.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl carbamimidothioate;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2S.HI/c1-5-2(3)4;/h1H3,(H3,3,4);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXAECSQJSRSTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7IN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2986-19-8 (Parent) | |
| Record name | Methylthiouronium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004338958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
218.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4338-95-8 | |
| Record name | Carbamimidothioic acid, methyl ester, hydriodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4338-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylthiouronium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004338958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4338-95-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142512 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | S-methylthiouronium iodide | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies for Methyl Aminomethanimidothioate Hydroiodide
Optimized Synthesis Protocols and Process Chemistry
The classical synthesis of methyl aminomethanimidothioate hydroiodide involves the S-alkylation of thiourea (B124793) with methyl iodide. While straightforward, significant research has been directed towards optimizing this process to enhance efficiency, yield, and sustainability.
Development of Efficient Reaction Conditions
The synthesis of this compound is typically achieved by reacting thiourea with methyl iodide in a suitable solvent. researchgate.net Ethanol (B145695) is a commonly employed solvent, and the reaction is often carried out under reflux conditions for several hours to ensure complete conversion. researchgate.net The reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the methyl group of methyl iodide, forming the S-methylisothiouronium salt.
Key parameters that have been investigated to optimize this reaction include temperature, reaction time, and solvent choice. While refluxing in ethanol is a standard procedure, studies have explored alternative solvents to improve solubility and reaction kinetics. The stoichiometry of the reactants is also a critical factor, with a slight excess of methyl iodide sometimes used to drive the reaction to completion.
Interactive Data Table: Optimization of Reaction Conditions for this compound Synthesis
| Entry | Thiourea (equiv.) | Methyl Iodide (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1.0 | 1.05 | Ethanol | 78 | 12 | ~91 | researchgate.net |
| 2 | 1.0 | 1.1 | Methanol (B129727) | 65 | 10 | High | google.com |
| 3 | 1.0 | 1.0 | Acetonitrile | 82 | 8 | Good | - |
Note: The data in this table is representative and compiled from various sources. Specific yields may vary based on experimental setup.
Investigations into Yield Enhancement Strategies
Maximizing the yield of this compound is a primary objective in its production. One key strategy involves careful control of the reaction temperature to prevent the formation of byproducts. Overheating or prolonged reaction times can lead to the decomposition of the product or the formation of undesired side products.
Another approach to enhance yield is through the efficient isolation and purification of the product. Upon completion of the reaction, the solvent is typically removed under reduced pressure, and the resulting crude product can be purified by recrystallization. The choice of recrystallization solvent is crucial for obtaining a high-purity product with minimal loss. Mixtures of alcohols, such as ethanol or isopropanol, with ethers like diethyl ether are often effective for this purpose. google.com
Exploration of Green Chemistry Approaches in Synthetic Routes
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods, in line with the principles of green chemistry. researchgate.netmdpi.com For the synthesis of guanidines from thioureas, which is the primary application of this compound, several greener alternatives are being explored.
One promising approach is the use of photocatalysis. For instance, the conversion of various thioureas to guanidines has been achieved using Ru(bpy)3Cl2 as a photocatalyst under visible light in a mixture of water and ethanol at room temperature. organic-chemistry.org This method offers the advantages of using low-toxicity solvents, ambient temperature, and an open-flask environment.
Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is another green approach being investigated for guanidine (B92328) synthesis. nih.gov Ball milling has been successfully employed for the synthesis of various guanidine derivatives, offering benefits such as reduced solvent waste and potentially faster reaction times. While these green methods have been primarily demonstrated for the conversion of thioureas to guanidines, their application to the synthesis of the S-methylisothiourea precursor itself is an area of ongoing research.
Derivatization Strategies and Functional Group Transformations
This compound serves as an efficient guanidinylating agent, reacting with primary and secondary amines to furnish a wide array of substituted guanidines. This reactivity is central to its utility in medicinal chemistry and organic synthesis.
Synthesis of Alkyl Guanidine Derivatives Utilizing this compound as a Reactant
The reaction of this compound with primary and secondary amines provides a direct route to the corresponding N-alkyl and N,N-dialkyl guanidines. The reaction typically proceeds by the nucleophilic attack of the amine on the electrophilic carbon of the isothiourea, leading to the displacement of methanethiol (B179389) as a leaving group.
The reaction conditions for this transformation can be varied depending on the reactivity of the amine. Often, the reaction is carried out in a polar solvent such as ethanol or water, and heating may be required to drive the reaction to completion. The addition of a base is sometimes necessary to neutralize the hydroiodide salt and liberate the free amine for the reaction.
Interactive Data Table: Synthesis of Alkyl Guanidine Derivatives
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Benzylamine | Ethanol | Reflux | 6 | N-Benzylguanidine | Good | - |
| 2 | Piperidine | Water | 100 | 8 | N,N-Pentamethyleneguanidine | High | - |
| 3 | Aniline | Ethanol | Reflux | 12 | N-Phenylguanidine | Moderate | researchgate.net |
| 4 | Furfurylamine | Dichloromethane | RT | 24 | N-Furfurylguanidine | 85 | nih.gov |
Note: This table presents a selection of examples. Yields and conditions can vary based on the specific amine and experimental setup.
Synthesis of Acyl Guanidine Derivatives from this compound
Acyl guanidines are an important class of compounds with diverse biological activities. This compound can be utilized in a two-step process to synthesize these derivatives. The first step involves the acylation of the isothiourea, followed by reaction with an amine.
Alternatively, a one-pot synthesis of N-acylguanidines has been developed. organic-chemistry.orgnih.gov This approach often involves the in-situ formation of an acylated intermediate which then reacts with an amine. For example, a palladium(0)-catalyzed carbonylative coupling of cyanamide (B42294) and aryl iodides or bromides can generate an N-cyanobenzamide intermediate, which upon amination, yields the final N-acylguanidine in good yields. organic-chemistry.orgnih.gov
Another strategy involves the reaction of readily prepared acyl-substituted S-methylisothioureas with amines. This method has been shown to be effective for a range of acyl groups, providing the desired acylguanidine derivatives in good yields over two steps.
Interactive Data Table: Synthesis of Acyl Guanidine Derivatives
| Entry | Acylating Agent / Precursor | Amine | Method | Product | Yield (%) | Reference |
| 1 | Benzoyl Chloride | Ammonia | Two-step | N-Benzoylguanidine | Good | - |
| 2 | Acetic Anhydride | Benzylamine | Two-step | N-Acetyl-N'-benzylguanidine | Good | - |
| 3 | Aryl Iodide, CO, Cyanamide | Various Amines | One-pot Pd-catalyzed | N-Aroylguanidines | up to 94 | organic-chemistry.orgnih.gov |
Note: This table illustrates representative examples of acyl guanidine synthesis. Specific conditions and yields are dependent on the substrates and methodology employed.
Preparation of Novel Pyrimidine (B1678525) Derivatives
This compound is a key building block for synthesizing the pyrimidine nucleus, a core structure in many biologically active compounds. The primary synthetic route involves the condensation of the S-methylisothiourea moiety with a three-carbon 1,3-bifunctional component. organic-chemistry.orgnih.gov This method provides a direct and efficient pathway to functionalized pyrimidines.
A prominent example is the one-pot synthesis of 4-pyrimidone-2-thioethers through the sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters. nih.govrsc.org This reaction is highly effective, demonstrating good to excellent yields and broad functional group tolerance under mild conditions. nih.govrsc.org The resulting 2-methylthio-substituted pyrimidones are valuable intermediates, as the methylthio group can be further modified or used as a linker to other molecular fragments. nih.gov
Another approach involves the reaction of the isothiourea scaffold with chalcones (α,β-unsaturated ketones). This cycloaddition reaction, typically carried out in the presence of a base, yields highly substituted 2-aminopyrimidine (B69317) derivatives. nih.govresearchgate.net By selecting different chalcones, a wide array of pyrimidines with diverse substitution patterns at the 4- and 6-positions can be accessed. Furthermore, S-methylisothiourea has been utilized in the synthesis of more complex fused heterocyclic systems, such as pyrido[2,3-d]pyrimidin-7(8H)-ones, by reacting with appropriately substituted pyridone precursors. nih.gov
| Reactant 1 | Reactant 2 (1,3-Bifunctional Component) | Resulting Pyrimidine Derivative Class | Reference |
|---|---|---|---|
| S-Alkylisothiourea | β-Ketoester | 4-Pyrimidone-2-thioether | nih.govrsc.org |
| Guanidine/Amidine Scaffold | Chalcone (α,β-Unsaturated Ketone) | Substituted 2-Aminopyrimidine | nih.govresearchgate.net |
| S-Methylisothiourea | Substituted Pyridone | Pyrido[2,3-d]pyrimidin-7(8H)-one | nih.gov |
Generation of Structurally Related Analogs for Structure-Activity Relationship Studies
The generation of compound libraries with systematic structural variations is fundamental to conducting structure-activity relationship (SAR) studies, which are essential for drug discovery and the optimization of lead compounds. nih.govresearchgate.net The synthetic methodologies used to prepare pyrimidines from this compound are exceptionally well-suited for this purpose. By systematically altering the structure of the 1,3-dicarbonyl compound or other condensation partners, chemists can generate a large and diverse library of pyrimidine analogs. nih.gov
For instance, in the reaction with β-ketoesters, varying the substituents on the ketoester allows for the introduction of different functional groups at the 4- and 6-positions of the resulting pyrimidine ring. nih.gov Similarly, using a variety of substituted chalcones provides access to a wide range of 4,6-diarylpyrimidines. nih.gov This synthetic flexibility enables the exploration of how different substituents impact biological activity. ekb.eg
A practical example of this approach is the synthesis of a series of pyrimidine derivatives which are then evaluated for a specific biological effect, such as antitubercular activity. researchgate.net In such studies, compounds with different electronic and steric properties (e.g., electron-donating vs. electron-withdrawing groups) are synthesized and tested to identify the structural features that enhance potency and selectivity. researchgate.netekb.eg The insights gained from these SAR studies are critical for designing next-generation analogs with improved pharmacological profiles.
| Core Reagent | Variable Reactant Class | Example of Variation | Resulting Analog Class for SAR | Reference |
|---|---|---|---|---|
| S-Methylisothiourea | β-Ketoesters | Ethyl acetoacetate (B1235776) vs. Ethyl benzoylacetate | 4-Methyl- vs. 4-Phenyl-pyrimidones | nih.gov |
| Guanidine Carbonate | Substituted Chalcones | Chalcones from p-chlorobenzaldehyde vs. m-bromobenzaldehyde | Pyrimidines with different aryl substituents | nih.gov |
| Guanidine | Substituted Aromatic Aldehydes / Ketonitriles | Varying aldehydes for Knoevenagel condensation | Library of substituted 2-aminopyrimidines | researchgate.net |
Regioselective Synthesis Applications (e.g., Microwave-Assisted Syntheses involving Related Scaffolds)
Regioselective Synthesis: Regioselectivity is a critical concept in organic synthesis, particularly when creating complex molecules with specific substitution patterns. The reaction of S-methylisothiourea with unsymmetrical 1,3-dicarbonyl compounds is an excellent example of a regioselective transformation. organic-chemistry.org The two non-equivalent carbonyl groups of the dicarbonyl compound present two potential sites for initial nucleophilic attack and subsequent cyclization, which could lead to two different isomeric pyrimidine products. However, reaction conditions can be optimized to favor the formation of a single regioisomer. The synthesis of 4-pyrimidone-2-thioethers from β-ketoesters demonstrates this principle, enabling the regioselective functionalization of the resulting pyrimidine core. nih.govrsc.org This control is vital for producing specific target molecules, such as the crucial intermediate in the synthesis of the drug adagrasib. nih.govrsc.org
Microwave-Assisted Syntheses: Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. orientjchem.orgsemanticscholar.org The synthesis of pyrimidines and related fused heterocyclic systems from isothiourea and guanidine scaffolds has benefited significantly from this technology. orientjchem.orgnih.govnih.gov
Numerous studies report that microwave irradiation dramatically reduces reaction times from several hours to just a few minutes. orientjchem.orgnih.gov For example, the preparation of certain fused pyrimidine derivatives under microwave conditions can be completed in 7-12 minutes, whereas conventional refluxing may require 4 hours or more. researchgate.netsemanticscholar.org This acceleration is accompanied by an increase in product yields, with some reports indicating improvements of 17-23%. nih.govnih.gov The efficiency, speed, and often improved outcomes make microwave-assisted synthesis a preferred method for preparing pyrimidine derivatives in modern synthetic chemistry. researchgate.netorientjchem.org
| Reaction Type | Conventional Method Time | Microwave Method Time | Yield Improvement (Microwave) | Reference |
|---|---|---|---|---|
| Synthesis of Fused Thiazolopyrimidines | 24 hours | 8 minutes | Yields increased from 42–55% to 69–88% | nih.gov |
| Synthesis of Thienopyrimidinones | Several hours (reflux) | 10 minutes | Significant time reduction and good yields | orientjchem.org |
| Condensation of Chalcones with Urea | 4 hours | 7-10 minutes | Excellent yields, shorter time | semanticscholar.org |
| Synthesis of Antitubercular Pyrimidines | Not specified (conventional) | 7-12 minutes | Improved product yield | researchgate.net |
Mechanistic Investigations and Reaction Pathways of Methyl Aminomethanimidothioate Hydroiodide
Elucidation of Nucleophilic Substitution Reaction Mechanisms
Nucleophilic substitution reactions are fundamental to the reactivity of methyl aminomethanimidothioate hydroiodide. These reactions can proceed through different mechanisms, primarily the bimolecular nucleophilic substitution (SN2) and the unimolecular nucleophilic substitution (SN1) pathways.
The SN2 mechanism is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. libretexts.org The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile, exhibiting second-order kinetics. libretexts.orgscribd.com Due to steric hindrance, SN2 reactions are most efficient for methyl and primary substrates. youtube.com The formation of S-methylisothiourea itself, through the reaction of thiourea (B124793) and methyl iodide, is a classic example of an SN2 reaction where the sulfur atom of thiourea acts as the nucleophile. prepchem.com
Conversely, the SN1 mechanism is a two-step process. The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. edubull.commasterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. edubull.com The rate of an SN1 reaction is dependent only on the concentration of the substrate and is favored for tertiary substrates that can form stable carbocations. masterorganicchemistry.com
For methyl aminomethanimidothioate, the substrate features a methyl group attached to the sulfur atom. This primary carbon is sterically accessible, making it an excellent candidate for the SN2 pathway. A direct SN1 reaction at this carbon is unlikely due to the high instability of a primary carbocation. However, studies on analogous compounds like S-methyl chlorothioformate suggest that a stepwise ionization mechanism (SN1) can occur in highly ionizing solvents, where the developing carbocation is stabilized by strong nucleophilic solvation from the solvent molecules. mdpi.com
| Feature | SN1 Mechanism | SN2 Mechanism |
|---|---|---|
| Kinetics | First-order (Rate = k[Substrate]) | Second-order (Rate = k[Substrate][Nucleophile]) |
| Mechanism | Two steps, involves carbocation intermediate | One step, concerted process |
| Substrate Preference | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary |
| Stereochemistry | Racemization (mixture of inversion and retention) | Inversion of configuration |
| Solvent Preference | Polar protic | Polar aprotic |
Characterization of Hydrolysis Pathways and Kinetics
Hydrolysis of methyl aminomethanimidothioate involves the reaction with water, which acts as a nucleophile. While specific kinetic studies on the hydrolysis of this particular compound are not extensively detailed in the surveyed literature, the general mechanism can be postulated based on fundamental principles of organic chemistry. The reaction can lead to the cleavage of the S-methyl bond. sciencemadness.org
The hydrolysis pathway would likely involve the nucleophilic attack of a water molecule on the electrophilic carbon of the S-methyl group, proceeding via an SN2 mechanism. This would result in the displacement of the isothiourea moiety as a leaving group and the formation of methanol (B129727) and the corresponding isothiourea.
The kinetics of such a reaction would be expected to follow a second-order rate law if it proceeds via a bimolecular pathway, being first order with respect to both the substrate and water.
Rate = k[C₂H₇IN₂S][H₂O]
To characterize the kinetics, experiments would typically be conducted by varying the concentration of the substrate while keeping the concentration of water (or a co-solvent system) constant and monitoring the rate of product formation or reactant disappearance over time.
| Experiment | Initial [Substrate] (M) | Initial [H₂O] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.1 | 55.5 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 55.5 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 27.8 | 6.0 x 10⁻⁶ |
Studies on Intramolecular Rearrangement Mechanisms
Intramolecular rearrangements are reactions where an atom or group migrates from one atom to another within the same molecule. wiley-vch.de Common examples include hydride and methyl shifts, which often occur to transform a less stable carbocation intermediate into a more stable one. masterorganicchemistry.comyoutube.comyoutube.com These rearrangements are hallmarks of reactions proceeding through a carbocation intermediate, such as the SN1 and E1 pathways. masterorganicchemistry.com
The driving force for such a rearrangement is the gain in stability, for instance, when a secondary carbocation rearranges to a more stable tertiary carbocation. youtube.com The mechanism involves the migration of a group (like H:⁻ or CH₃:⁻) with its pair of electrons to the adjacent positively charged carbon. masterorganicchemistry.com
For this compound, the potential for such a rearrangement is low under typical SN2 conditions, as no carbocation intermediate is formed. For a rearrangement to occur, the reaction would need to proceed via an SN1 mechanism, leading to the formation of a methyl carbocation (CH₃⁺). This primary carbocation is highly unstable, and there are no adjacent carbons from which a hydride or methyl group could shift. Therefore, literature specifically detailing intramolecular rearrangements for this compound is scarce, as its structure is not conducive to the common types of carbocation rearrangements.
Solvent Effects on Reactivity and Reaction Dynamics
The choice of solvent can profoundly influence the rate and mechanism of a chemical reaction. wikipedia.org Solvent effects are particularly significant in nucleophilic substitution reactions. The Hughes-Ingold rules provide a framework for predicting how solvent polarity will affect the rates of SN1 and SN2 reactions based on the charge distribution in the reactants and the transition state. wikipedia.org
Polar protic solvents , such as water and alcohols, have O-H or N-H bonds and are effective at solvating both cations and anions. They are particularly adept at stabilizing the charged intermediates and transition states in SN1 reactions, thus accelerating the rate. However, they can hinder SN2 reactions by forming strong hydrogen bonds with the nucleophile, reducing its nucleophilicity. wikipedia.org
Polar aprotic solvents , such as acetone, DMSO, and acetonitrile, possess dipoles but lack O-H or N-H bonds. They can solvate cations but are less effective at solvating anions. This leaves the nucleophile relatively "bare" and highly reactive, which significantly accelerates the rate of SN2 reactions. youtube.comwikipedia.org
For this compound, a reaction proceeding via an SN2 mechanism would be expected to be faster in a polar aprotic solvent. If conditions were to favor an SN1-type mechanism, a polar protic solvent with high ionizing power would be required to stabilize the forming carbocation and leaving group. mdpi.com Research on the related compound S-methyl chlorothioformate shows that the reaction mechanism can shift depending on the solvent's nucleophilicity and ionizing power, highlighting the critical role of the solvent in directing reaction pathways. mdpi.com
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Effect on SN2 Rate |
|---|---|---|---|
| Methanol | Polar Protic | 33 | Moderate |
| Water | Polar Protic | 78 | Slow (due to nucleophile solvation) |
| Acetone | Polar Aprotic | 21 | Fast |
| Acetonitrile | Polar Aprotic | 37 | Very Fast |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | Very Fast |
| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | 47 | Very Fast |
Advanced Spectroscopic and Crystallographic Characterization of Methyl Aminomethanimidothioate Hydroiodide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For Methyl aminomethanimidothioate hydroiodide, ¹H and ¹³C NMR provide definitive information about its molecular framework.
The ¹H NMR spectrum of this compound is characterized by its simplicity, which reflects the small number of unique proton environments in the molecule. The key signals are from the S-methyl (S-CH₃) group and the amine (-NH₂) protons.
The ¹³C NMR spectrum is similarly straightforward, showing two distinct signals corresponding to the two carbon atoms in the molecule: the S-methyl carbon and the central carbamimidothioate carbon (N-C(S)-N). The chemical shift of the central carbon is significantly downfield, which is characteristic of a carbon atom double-bonded to one nitrogen and single-bonded to another nitrogen and a sulfur atom, further influenced by the delocalized positive charge.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| S-CH₃ | 2.0 - 2.5 | Singlet | 3H |
| -NH₂ | 7.0 - 9.0 | Broad Singlet | 4H |
Note: Amine proton shifts are highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| S-C H₃ | 10 - 20 |
| N-C (S)-N | 165 - 175 |
Note: Values are predicted based on typical chemical shifts for similar functional groups. washington.edulibretexts.orgorgsyn.org
Two-dimensional (2D) NMR techniques provide further confirmation of the molecular structure by showing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds. In this compound, no cross-peaks would be expected in a COSY spectrum, as the S-methyl protons and the amine protons are not on adjacent atoms and are thus not coupled to each other. This lack of correlation confirms their isolated nature within the molecule's framework.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. For this compound, an HSQC spectrum would show a clear correlation cross-peak between the signal for the S-CH₃ protons (in the ¹H dimension) and the signal for the S-CH₃ carbon (in the ¹³C dimension). This unequivocally confirms the assignment of the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting different parts of a molecule. For this compound, an HMBC spectrum would be expected to show a key correlation between the S-CH₃ protons and the central N-C(S)-N carbon. A correlation might also be observed between the amine protons and the central carbon, providing definitive evidence for the connectivity of the entire S-methylisothiouronium cation.
The choice of deuterated solvent can significantly influence the observed chemical shifts, particularly for protons involved in hydrogen bonding.
In Protic Solvents (e.g., D₂O, CD₃OD): In protic solvents, the acidic N-H protons will undergo rapid exchange with the deuterium (B1214612) atoms of the solvent. This exchange is often so fast on the NMR timescale that the N-H proton signal broadens and merges with the residual solvent peak, effectively disappearing from the spectrum. The S-CH₃ signal would remain visible. This phenomenon is a classic diagnostic test for the presence of labile protons like those in amine groups. libretexts.orgsigmaaldrich.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the functional groups present and probing intermolecular forces such as hydrogen bonding.
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. Due to the protonation of the imino nitrogen, the cation exhibits features of an iminium group (C=N⁺) and primary amine groups (-NH₂).
N-H Stretching: A very broad and strong absorption is expected in the region of 3400-3000 cm⁻¹. This band arises from the symmetric and asymmetric stretching vibrations of the N-H bonds in the -NH₂ groups. The significant broadening is a direct consequence of extensive hydrogen bonding in the solid state.
C=N⁺ Stretching (Iminium Stretch): A strong and sharp absorption band is typically observed in the 1680-1640 cm⁻¹ region. This is characteristic of the carbon-nitrogen double bond in the iminium moiety of the S-methylisothiouronium cation.
N-H Bending: The scissoring vibration of the -NH₂ groups usually appears as a medium to strong band around 1650-1580 cm⁻¹. This may sometimes overlap with the C=N⁺ stretching band.
C-N Stretching: Absorptions corresponding to C-N single bond stretching are expected in the 1350-1250 cm⁻¹ region.
C-H Bending: The symmetric and asymmetric bending (deformation) modes of the methyl group (S-CH₃) typically appear around 1450 cm⁻¹ and 1380 cm⁻¹.
C-S Stretching: The carbon-sulfur stretching vibration is generally weak and appears in the fingerprint region, typically between 800-600 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretching | 3400 - 3000 | Strong, Broad |
| C-H Stretching (methyl) | 3000 - 2850 | Medium |
| C=N⁺ Stretching (Iminium) | 1680 - 1640 | Strong |
| N-H Bending | 1650 - 1580 | Medium-Strong |
| C-H Bending (methyl) | ~1450 and ~1380 | Medium |
| C-N Stretching | 1350 - 1250 | Medium |
| C-S Stretching | 800 - 600 | Weak-Medium |
Note: Values are based on standard IR correlation tables for KBr solid samples. cymitquimica.comresearchgate.net
The solid-state structure of this compound is dominated by strong electrostatic interactions between the S-methylisothiouronium cation and the iodide anion. Furthermore, the N-H protons of the cation act as strong hydrogen bond donors, forming N-H⁺···I⁻ hydrogen bonds.
These powerful intermolecular interactions are clearly evident in the IR spectrum. The most telling feature is the appearance of the N-H stretching vibrations as a very broad and intense band, often spanning several hundred wavenumbers (e.g., 3400-3000 cm⁻¹). In a theoretical, non-hydrogen-bonded state, these N-H stretches would appear as sharper, more defined peaks at a higher frequency. The observed broadening and shift to lower energy (lower wavenumber) is a direct result of the hydrogen bonding, which weakens the N-H bonds and creates a wide distribution of bond energies within the crystal lattice. This feature is a definitive spectroscopic signature of strong intermolecular hydrogen bonding within the compound. researchgate.netshimadzu.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules. For this compound, this analysis reveals key information about its electronic transitions and provides a basis for quantitative measurement.
Analysis of Electronic Transitions and Chromophore Identification
The chromophore in this compound is the S-methylisothiourea moiety. This group contains π electrons and non-bonding electrons (lone pairs) on the nitrogen and sulfur atoms, which are responsible for its characteristic UV absorption. The electronic spectrum of thiourea (B124793) derivatives is typically characterized by two main types of electronic transitions: π → π* and n → π*.
The strong absorption band observed for thiourea and its derivatives is generally attributed to a high-intensity π → π* transition, typically occurring in the range of 230-260 nm. For thiourea itself, this transition is reported around 243 nm. The presence of the S-methyl group in this compound is expected to cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maximum (λmax) compared to unsubstituted thiourea, due to its electronic influence on the chromophore.
A lower intensity n → π* transition is also anticipated. This transition involves the excitation of a non-bonding electron from a nitrogen or sulfur atom to an anti-bonding π* orbital. These transitions are characteristically less intense than π → π* transitions and are sensitive to solvent polarity. In polar solvents, a hypsochromic shift (shift to shorter wavelength) is often observed for n → π* transitions due to the stabilization of the non-bonding orbitals.
Table 1: Expected Electronic Transitions in this compound
| Transition Type | Involved Orbitals | Expected Wavelength Range (nm) | Relative Intensity |
| π → π | π to π | 230 - 260 | High |
| n → π | n to π | > 260 | Low |
Development of Quantitative Spectrophotometric Methods
Based on the strong UV absorbance due to the π → π* transition, a quantitative spectrophotometric method can be developed for the determination of this compound in solution. This method would rely on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
To develop such a method, a calibration curve would first be constructed by preparing a series of standard solutions of known concentrations of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile). The absorbance of each standard would be measured at the wavelength of maximum absorbance (λmax), determined from the UV-Vis spectrum. A plot of absorbance versus concentration should yield a linear relationship, the slope of which is the molar absorptivity (ε). The concentration of an unknown sample can then be determined by measuring its absorbance and using the calibration curve.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
Determination of Molecular Ion and Fragmentation Patterns
In mass spectrometry, the molecular ion of this compound would be the S-methylisothiourea cation, [C₂H₇N₂S]⁺. The hydroiodide salt would dissociate, and the iodide ion would not typically be observed in positive-ion mode ESI-MS. The theoretical monoisotopic mass of the molecular ion is approximately 91.0357 Da.
The fragmentation of this molecular ion under electron impact or collision-induced dissociation would likely proceed through several pathways, reflecting the underlying structure. Key fragmentation patterns could include:
Loss of a methyl radical (•CH₃): This would result in a fragment ion with an m/z of approximately 76.
Cleavage of the C-S bond: This could lead to the formation of a methanethiol (B179389) radical (•SCH₃) and a [CH₄N₂]⁺ fragment, or a methyl cation [CH₃]⁺ and a [CHN₂S]⁺ fragment.
Cleavage of the C=N bond: This would break the core structure of the molecule, leading to various smaller fragments.
Table 2: Predicted Major Fragment Ions of Methyl Aminomethanimidothioate Cation
| m/z (approx.) | Proposed Fragment | Neutral Loss |
| 91 | [C₂H₇N₂S]⁺ | - |
| 76 | [CH₄N₂S]⁺ | •CH₃ |
| 47 | [CH₃S]⁺ | CH₄N₂ |
High-Resolution Mass Spectrometry for Elemental Composition Analysis
High-resolution mass spectrometry (HRMS) allows for the measurement of mass-to-charge ratios with very high accuracy, which can be used to determine the elemental composition of a molecule. For the S-methylisothiourea cation ([C₂H₇N₂S]⁺), the theoretical exact mass can be calculated using the most abundant isotopes of each element.
Table 3: High-Resolution Mass Data for the Molecular Ion of Methyl Aminomethanimidothioate
| Parameter | Value |
| Molecular Formula (cation) | C₂H₇N₂S |
| Theoretical Monoisotopic Mass (Da) | 91.0357 |
| Theoretical Average Mass (Da) | 91.144 |
By comparing the experimentally measured accurate mass to the theoretical exact mass, the elemental formula can be confirmed with a high degree of confidence, typically within a few parts per million (ppm) mass error. This unambiguous determination of the elemental composition is a key strength of HRMS in the characterization of compounds.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a specific crystal structure for this compound is not publicly available in crystallographic databases, related S-methylisothiourea salts, such as the sulfate (B86663), are known to be crystalline solids, often described as forming needle-like crystals.
Table 4: General Crystallographic Data to be Determined for this compound
| Crystallographic Parameter | Information Provided |
| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |
| Z (Molecules per unit cell) | The number of formula units in one unit cell. |
| Calculated Density | The density of the crystal derived from the crystallographic data. |
| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds. |
| Intermolecular Interactions | Details of hydrogen bonds and other non-covalent interactions. |
Single Crystal X-ray Diffraction for Absolute Configuration Determination
The technique of single-crystal X-ray diffraction is a definitive method for determining the three-dimensional structure of molecules. For chiral compounds, which are molecules that are non-superimposable on their mirror images, this technique can be used to establish the absolute configuration of stereogenic centers.
However, this compound, also known as S-methylisothiourea hydroiodide, is an achiral molecule. It does not possess a stereocenter, and therefore, the concept of absolute configuration is not applicable to its structure. The molecule and its mirror image are identical. Consequently, studies to determine its absolute configuration via single-crystal X-ray diffraction would not be relevant.
Analysis of Crystal Packing and Intermolecular Interaction Networks
The crystal structure of an ionic compound like this compound is stabilized by a network of intermolecular interactions. The primary components are the S-methylisothiouronium cation ([CH₃SC(NH₂)₂]⁺) and the iodide anion (I⁻). Based on the functional groups present, the following interactions would be expected to govern its crystal packing:
N–H⋯I Hydrogen Bonds: The most significant interactions would likely be strong hydrogen bonds between the hydrogen atoms of the amino groups (N-H), which act as hydrogen bond donors, and the iodide anion, which is a hydrogen bond acceptor. These interactions are crucial in forming the primary structural motifs.
A detailed analysis, including specific bond distances, angles, and the description of the resulting supramolecular architecture (e.g., chains, sheets, or 3D networks), requires precise crystallographic data obtained from single-crystal X-ray diffraction experiments. Despite searching for relevant studies, specific experimental data detailing the crystal packing and quantitative analysis of the intermolecular interaction network for this compound are not available in the reviewed literature.
A hypothetical data table for such interactions, if determined, would resemble the following:
| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| Hydrogen Bond | N–H···I | n.d. | n.d. | n.d. | n.d. |
| Hydrogen Bond | C–H···I | n.d. | n.d. | n.d. | n.d. |
| Hydrogen Bond | C–H···S | n.d. | n.d. | n.d. | n.d. |
| n.d. : not determined from available search results. |
Studies on Polymorphism and Solid-State Structural Variability
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. The study of polymorphism is critical in fields such as pharmaceuticals and materials science. However, a review of scientific literature did not yield any studies focused on the polymorphism or solid-state structural variability of this compound. Research into whether this compound can form different crystalline structures under varying conditions (e.g., temperature, solvent of crystallization) has not been reported.
Theoretical and Computational Chemistry Studies of Methyl Aminomethanimidothioate Hydroiodide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and spectroscopic properties with a favorable balance of accuracy and computational cost.
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable, low-energy three-dimensional structure is crucial for understanding the molecule's reactivity and interactions. For Methyl aminomethanimidothioate hydroiodide, the process involves calculating the forces on each atom and adjusting their positions until a stable equilibrium is reached.
Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. The aminomethanimidothioate portion of the molecule has several rotatable bonds, such as the C-S and C-N bonds. DFT calculations would be used to identify all possible stable conformers and determine their relative energies to identify the most predominant form, known as the global minimum.
Illustrative Data: Relative Energies of Hypothetical Conformers The following table represents the kind of data that would be generated from a conformational analysis study. The energies are calculated relative to the most stable conformer (Conformer A).
| Conformer | Dihedral Angle (S-C-N-H) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
| A | 180° (anti-periplanar) | 0.00 | 75.3 |
| B | 0° (syn-periplanar) | 1.50 | 8.8 |
| C | 65° (gauche) | 0.85 | 15.9 |
Following geometry optimization, vibrational frequency calculations are performed to confirm that the obtained structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. matlantis.combiointerfaceresearch.com Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds (e.g., N-H, C=N, C-S).
These theoretical spectra are invaluable for interpreting experimental spectroscopic data. By comparing the calculated and experimental spectra, researchers can confirm the structure of the synthesized compound and make detailed assignments of the observed spectral bands to specific molecular motions. glpbio.comresearchgate.net
Illustrative Data: Calculated Vibrational Frequencies and Assignments This table provides an example of predicted vibrational frequencies and their corresponding assignments for the major functional groups in the molecule.
| Calculated Frequency (cm⁻¹) | Vibrational Mode | Assignment |
| 3450 | Stretching | N-H asymmetric stretch |
| 3350 | Stretching | N-H symmetric stretch |
| 1650 | Stretching | C=N imine stretch |
| 1580 | Bending | N-H scissoring |
| 1050 | Stretching | C-N stretch |
| 700 | Stretching | C-S stretch |
DFT is also used to analyze the electronic properties of a molecule, which are key to understanding its reactivity. nih.gov
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more reactive.
Electrostatic Potential (ESP) Mapping: An ESP map illustrates the charge distribution on the surface of a molecule. It identifies electron-rich (nucleophilic) regions, typically colored red or yellow, and electron-poor (electrophilic) regions, colored blue. For this compound, an ESP map would show negative potential around the nitrogen and sulfur atoms, indicating sites susceptible to electrophilic attack, and positive potential around the hydrogen atoms of the amino groups.
Illustrative Data: FMO Energies This table shows example energy values that would be calculated for the frontier orbitals.
| Orbital | Energy (eV) | Description |
| HOMO | -6.2 | Electron donor capability |
| LUMO | -1.1 | Electron acceptor capability |
| HOMO-LUMO Gap | 5.1 | Indicator of chemical stability |
Molecular Dynamics Simulations to Investigate Dynamic Behavior
Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov An MD simulation would model the behavior of this compound in a specific environment, such as in an aqueous solution. By simulating the interactions between the compound and surrounding solvent molecules, MD can provide insights into:
Solvation: How the molecule is stabilized by solvent molecules and the structure of the surrounding solvent shell.
Conformational Flexibility: How the molecule's shape changes over time, exploring different conformations and their transitions.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule's N-H groups and water molecules.
These simulations provide a dynamic picture of the molecule's behavior that is not captured by static DFT calculations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govfarmaciajournal.com For derivatives of Methyl aminomethanimidothioate, a QSAR study would involve:
Data Set Generation: Synthesizing or computationally designing a series of derivatives by modifying specific parts of the parent molecule.
Descriptor Calculation: Calculating various molecular descriptors for each derivative. These descriptors quantify physicochemical properties like lipophilicity (logP), molecular weight, polar surface area, and electronic properties.
Model Building: Using statistical methods to build a model that correlates the descriptors with experimentally measured biological activity (e.g., enzyme inhibition).
Prediction: Using the validated model to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov
QSAR models are widely used in drug discovery to prioritize which compounds to synthesize and test, saving significant time and resources. researchgate.net
Illustrative Data: Example QSAR Equation and Descriptors A typical QSAR model is represented by a linear equation. Below is a hypothetical equation and a table of descriptors for a set of derivatives.
Example Equation: log(1/IC50) = 0.65logP - 0.02PSA + 1.25*HD_Count + 2.1
| Derivative | logP | Polar Surface Area (PSA) | Hydrogen Donor Count (HD_Count) | Predicted Activity log(1/IC50) |
| 1 | 1.2 | 75.2 | 2 | 4.48 |
| 2 | 1.8 | 75.2 | 2 | 4.86 |
| 3 | 1.2 | 84.5 | 2 | 4.31 |
| 4 | 1.2 | 75.2 | 3 | 5.73 |
Molecular Docking and Drug-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method is essential in drug discovery for understanding how a potential drug might interact with its biological target. nih.gov
The process involves placing the 3D structure of the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. The results can reveal:
Binding Pose: The most likely orientation of the ligand within the active site.
Binding Energy: A score that ranks how strongly the ligand binds to the protein.
Key Interactions: Specific interactions, such as hydrogen bonds, ionic bonds, and hydrophobic interactions, that stabilize the ligand-protein complex. scienceopen.com
For this compound, docking studies could be used to screen for potential protein targets or to understand its mechanism of action if a target is already known. uobaghdad.edu.iqresearchgate.net
Illustrative Data: Molecular Docking Results with a Hypothetical Kinase Target This table summarizes the kind of information obtained from a molecular docking study.
| Compound | Docking Score (kcal/mol) | Key Amino Acid Interactions | Type of Interaction |
| Methyl aminomethanimidothioate | -7.5 | ASP 145 | Hydrogen Bond (N-H...O) |
| GLU 91 | Ionic Bond (C=N⁺H...O⁻) | ||
| LEU 25 | Hydrophobic Interaction | ||
| Derivative A | -8.2 | ASP 145, LYS 45 | Hydrogen Bonds |
| GLU 91 | Ionic Bond | ||
| LEU 25, VAL 33 | Hydrophobic Interactions |
Biological Activity and Pharmacological Relevance of Methyl Aminomethanimidothioate Hydroiodide
Enzyme Inhibition Studies
The inhibitory effects of methyl aminomethanimidothioate hydroiodide and its derivatives on several key enzymes have been a subject of scientific inquiry.
Inhibition of Creatine (B1669601) Kinase Activity
Creatine kinase (CK) is a crucial enzyme in cellular energy metabolism. nih.gov While various compounds are known to inhibit CK activity, nih.govscbt.com and elevated serum CK levels can be induced by certain drugs, there is currently a lack of specific research data directly investigating the inhibitory effects of this compound on creatine kinase activity.
Modulation of Adenosine (B11128) Receptors
Cholinesterase Inhibition Profiling of Derivatives
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system. The inhibition of these enzymes is a therapeutic strategy for conditions such as Alzheimer's disease. sci-hub.se While numerous studies have explored the structure-activity relationships of various cholinesterase inhibitors, nih.gov including derivatives of aryl-phthalimide and benzothiazolone, mdpi.comepa.gov a specific cholinesterase inhibition profile for derivatives of this compound has not been documented in the available literature.
Investigation of MALT1 Protease Inhibition Mechanisms
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase that plays a critical role in the activation of NF-κB signaling, making it a target for therapeutic intervention in certain cancers and autoimmune diseases. nih.govnih.govresearcher.life Various small molecule inhibitors of MALT1 protease have been developed and studied. medchemexpress.comwikipedia.org Despite the extensive research in this area, there is no current evidence to suggest that this compound functions as an inhibitor of MALT1 protease.
Anti-inflammatory Mechanisms and Cytokine Production Modulation
Research has indicated that S-methylisothiourea (SMT), a synonym for the active component of this compound, possesses anti-inflammatory properties. These effects are mediated through the modulation of cytokine production. Cytokines are signaling molecules that play a crucial role in the inflammatory response.
Studies have shown that SMT can significantly reduce the release of pro-inflammatory cytokines. In experimental models, the production of key inflammatory mediators is affected by the presence of SMT. The modulation of these cytokines suggests a potential therapeutic role for S-methylisothiourea in inflammatory conditions. The table below summarizes the observed effects of S-methylisothiourea on the production of specific cytokines.
| Cytokine | Effect of S-methylisothiourea |
|---|---|
| Interleukin-1 beta (IL-1β) | Induction by immunomodulators has been observed in human blood cells. nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Induction by immunomodulators has been observed in human blood cells. nih.gov |
| Interleukin-6 (IL-6) | Induction by immunomodulators has been observed in human blood cells. nih.gov |
Antiviral Efficacy Investigations (e.g., against HIV and Herpes Simplex Virus Type 1)
The potential antiviral activity of compounds containing a thiourea (B124793) moiety has been an area of active research.
Investigations into chiral derivatives of certain substituted PETT (pyridyl and thiazolyl) compounds, which contain a thiourea structure, have demonstrated potent anti-HIV activity. nih.gov Specifically, the R stereoisomers of these derivatives were found to inhibit the replication of the HIV-1 strain HTLVIIIB in peripheral blood mononuclear cells at nanomolar concentrations. nih.gov These findings suggest that the stereochemistry of thiourea-containing compounds can significantly influence their anti-HIV efficacy. nih.gov
In the context of Herpes Simplex Virus (HSV), research has been conducted on amidinourea compounds, which are structurally related to thiourea. A series of these compounds, designed as analogues of the antiviral drug moroxydine, were synthesized and evaluated for their activity against HSV-1 and HSV-2. unito.it Several of these amidinourea derivatives exhibited micromolar activity against HSV-1 with low cytotoxicity, indicating their potential as non-nucleoside anti-HSV agents. unito.it Preliminary studies suggest that these compounds act at an early stage of the HSV replication cycle. unito.it Furthermore, other studies have evaluated thiourea-based compounds for their anti-herpes simplex virus activities, with some derivatives showing a high selective index against HSV-1. nih.gov
While these studies on related compounds are promising, it is important to note that direct investigations into the antiviral efficacy of this compound against HIV and Herpes Simplex Virus Type 1 have not been specifically reported.
Antimicrobial Mechanism of Action, including Bacterial Membrane Interaction
This compound, a salt of S-methylisothiourea, belongs to the broader class of thiourea derivatives, which are known for their potential biological activities. cymitquimica.com While specific studies detailing the antimicrobial mechanism of this exact compound are not extensively documented, the mode of action can be inferred from research on related thiourea compounds and general principles of antimicrobial agents that target bacterial membranes. mdpi.comresearchgate.net
The antimicrobial action of many cationic compounds involves initial electrostatic interactions with the negatively charged components of bacterial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. researchgate.net This attraction concentrates the compound at the cell surface, facilitating subsequent disruptive processes. researchgate.net The hydrophobicity of the molecule also plays a critical role, enabling it to partition into the lipid bilayer of the cell membrane, which can lead to destabilization and increased permeability. researchgate.net
Disruption of the bacterial membrane is a key factor for the antimicrobial activity of many compounds. researchgate.net This can occur through several mechanisms, including the formation of pores or channels, localized perturbations, or alterations to the membrane's curvature and electrostatics. researchgate.net Such damage compromises the integrity of the membrane, leading to the leakage of essential intracellular components like ions, metabolites, and even larger molecules such as enzymes, ultimately resulting in cell death. nih.govnih.gov Studies on certain thiourea derivatives have shown they can disrupt the integrity of the bacterial cell wall, providing evidence for this mode of action within this class of compounds. mdpi.com The selective antibacterial activity of some thiourea derivatives against Gram-positive bacteria is attributed to the structural differences in the cell envelope; the outer membrane of Gram-negative bacteria often acts as a barrier against external toxic agents. mdpi.comnih.gov
| Mechanism Stage | Description | Relevant Factors |
|---|---|---|
| Initial Binding | Electrostatic attraction between the positively charged compound and the negatively charged bacterial cell surface. | Surface charge of bacteria (anionic lipids, teichoic acids). researchgate.net |
| Membrane Insertion | The compound inserts into the hydrophobic core of the lipid bilayer. | Molecular hydrophobicity. researchgate.net |
| Membrane Disruption | Leads to the formation of pores, membrane destabilization, and increased permeability. | Compromised membrane integrity, leakage of intracellular contents. nih.gov |
| Cell Death | Loss of essential ions and metabolites due to membrane leakage results in bacterial cell death. | Impairment of cellular functions and enzyme systems. nih.gov |
Applications in the Synthesis of Semi-Synthetic Penicillins as Antibiotics
This compound, also known as 2-Methyl-2-isothiourea Hydriodide, serves as a specialized reagent in the field of antibiotic synthesis. chemicalbook.com Specifically, it is utilized as a catalyst in the rearrangement of penicillin 1-oxides. chemicalbook.com This application is a key step in the chemical modification of the core penicillin structure to produce novel semi-synthetic variants with improved properties.
The development of semi-synthetic penicillins is a cornerstone of antibiotic research, aimed at overcoming the limitations of natural penicillins, such as narrow antimicrobial spectra and susceptibility to bacterial resistance mechanisms like β-lactamase enzymes. nih.govnih.gov The foundational strategy involves chemically modifying the 6-aminopenicillanic acid (6-APA) nucleus. nih.govresearchgate.net 6-APA is the core structural component of all penicillins and is typically obtained by hydrolyzing the side chain from a natural penicillin, such as penicillin G. researchgate.netpageplace.de
Once 6-APA is isolated, new side chains are attached to its 6-amino group via acylation. nih.govgoogle.com This process allows for the creation of a vast array of penicillin analogs with enhanced characteristics, including stability against bacterial enzymes, improved activity against Gram-negative bacteria, and better acid stability for oral administration. nih.govnih.gov The acylation is often carried out using activated forms of carboxylic acids, such as acid chlorides or mixed anhydrides, which react with the amino group of 6-APA. nih.govgoogle.com The role of catalysts like this compound in specific transformations, such as the rearrangement of penicillin oxides, is crucial for creating the diverse chemical structures needed for modern antibiotics. chemicalbook.com
Development of Bioactive Scaffolds and Analogs (e.g., Tacrine (B349632) Analogs)
This compound is a versatile chemical building block due to the reactive nature of its S-methylisothiourea structure. cymitquimica.com Its ability to participate in various chemical reactions, including nucleophilic substitutions, makes it a valuable reactant for the synthesis of more complex molecules like alkyl/acyl guanidines and pyrimidine (B1678525) derivatives. cymitquimica.comchemicalbook.com These resulting structures are common motifs in many biologically active compounds and can serve as scaffolds for the development of new therapeutic agents.
A prominent example of developing bioactive analogs from a core scaffold is the work done with tacrine (9-amino-1,2,3,4-tetrahydroacridine). nih.gov Tacrine was one of the first cholinesterase inhibitors used for the treatment of Alzheimer's disease. nih.gov However, its use was limited by side effects, prompting extensive research into the synthesis of tacrine analogs to find compounds with improved therapeutic profiles. nih.gov This often involves creating hybrid molecules or modifying the tacrine scaffold to interact with multiple targets involved in the complex pathology of the disease. nih.gov
The synthesis of such complex heterocyclic scaffolds requires versatile precursors. The chemical properties of this compound, particularly its role as a precursor to guanidines and pyrimidines, position it as a potentially useful starting material in the design of novel bioactive scaffolds. chemicalbook.com While direct use in synthesizing tacrine analogs is not explicitly documented, its capacity to form key heterocyclic systems underscores its potential in medicinal chemistry for building diverse molecular architectures aimed at various biological targets.
Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov For a compound like this compound, SAR studies would involve synthesizing a series of derivatives and evaluating how these structural modifications affect their antimicrobial potency. mdpi.com Such studies are crucial for optimizing a lead compound to enhance its efficacy and other pharmacological properties. mdpi.com
An SAR investigation on derivatives of this compound would systematically explore modifications at several key positions:
The S-Alkyl Group: Replacing the S-methyl group with other alkyl chains (e.g., ethyl, propyl, butyl) or aromatic rings would alter the molecule's lipophilicity. Increased lipophilicity can enhance interaction with the bacterial membrane but may also affect solubility and other properties. mdpi.com
The Core Structure: Altering the isothiourea core itself to other related guanidinyl structures could significantly impact the compound's intrinsic activity.
The goal of these modifications is to identify the chemical features essential for activity. nih.gov For example, studies on other classes of antimicrobial agents, such as isothiocyanates, have demonstrated a strong relationship between chemical structure and antibacterial effectiveness, where aromatic derivatives showed greater activity than aliphatic ones. mdpi.com Similarly, SAR studies on a series of thiourea derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA) identified a lead compound by systematically evaluating different substitutions. mdpi.com The data gathered from these analyses allow for the rational design of new, more potent analogs. mdpi.com
| Modification Site | Example Modification | Potential Impact on Properties | Hypothesized Effect on Activity |
|---|---|---|---|
| S-Alkyl Group | Replace methyl with a longer alkyl chain (e.g., butyl) | Increase lipophilicity/hydrophobicity. | May enhance membrane interaction and potency, up to a certain point. nih.gov |
| S-Alkyl Group | Replace methyl with a benzyl (B1604629) group. | Introduce aromaticity and increase steric bulk. | Could improve potency through different binding interactions (e.g., π-stacking). mdpi.com |
| Amino (-NH2) Groups | Substitute with acyl groups. | Alter electronic properties and hydrogen bonding ability. | May change target specificity or cell penetration. |
| Core Skeleton | Cyclize to form a heterocyclic ring (e.g., pyrimidine). | Create a more rigid, conformationally constrained structure. | Could lead to higher binding affinity and specificity for a biological target. chemicalbook.com |
Catalytic Applications and Advanced Catalysis Research Involving Methyl Aminomethanimidothioate Hydroiodide
Catalysis of Penicillin 1-Oxide Rearrangements
The transformation of penicillin 1-oxides into cephalosporin-like structures is a critical process in the semi-synthetic production of these vital antibiotics. Methyl aminomethanimidothioate hydroiodide has been identified as an effective catalyst for this intricate rearrangement.
Reaction Kinetics and Mechanism Elucidation in Catalytic Processes
While specific kinetic data for the this compound-catalyzed rearrangement of penicillin 1-oxides are not extensively detailed in publicly available literature, the general mechanism for isothiourea-catalyzed reactions provides a strong framework for understanding its role. Isothioureas, including the S-methylisothiourea cation present in the title compound, function as potent Lewis base catalysts.
The proposed catalytic cycle likely involves the nucleophilic attack of the isothiourea on an activated form of the penicillin 1-oxide, leading to the formation of a reactive intermediate. This intermediate then undergoes a series of bond cleavages and formations, ultimately resulting in the ring expansion to the cephalosporin (B10832234) core. The catalyst is then regenerated, allowing it to participate in subsequent catalytic cycles. The rate of this reaction is expected to be dependent on the concentration of both the penicillin 1-oxide substrate and the catalyst.
Studies on Catalyst Stability, Activity, and Regeneration
The stability and reusability of a catalyst are paramount for its practical application in industrial processes. While specific studies on the long-term stability and regeneration of this compound in the context of penicillin rearrangement are not widely reported, research into supported isothiourea catalysts offers promising avenues. The immobilization of isothiourea catalysts on solid supports, such as polymers or silica, can facilitate their separation from the reaction mixture and subsequent reuse. researchgate.net This approach not only improves the economic viability of the process but also minimizes contamination of the final product. The catalyst's activity can be influenced by factors such as temperature, solvent, and the presence of impurities, which can lead to catalyst deactivation over time. Regeneration of the catalyst would likely involve washing with appropriate solvents to remove adsorbed species or, in the case of supported catalysts, thermal treatment.
Broader Catalytic Roles within Organic Transformations (e.g., Alkyl/Acyl Guanidine (B92328) and Pyrimidine (B1678525) Synthesis)
Beyond its application in antibiotic synthesis, this compound serves as a valuable reagent and catalyst in the synthesis of other important organic molecules, notably guanidines and pyrimidines.
In the synthesis of alkyl or acyl guanidines, S-methylisothiourea (the active component of the title compound) acts as a convenient guanidinylating agent. The reaction typically proceeds by the nucleophilic attack of an amine on the carbon atom of the S-methylisothiourea, leading to the displacement of the methylthiol group and the formation of the corresponding guanidine.
For pyrimidine synthesis, this compound can be employed in condensation reactions with 1,3-dicarbonyl compounds, a classic strategy known as the Pinner synthesis. slideshare.netmdpi.com The amidine functionality of the isothiourea reacts with the two carbonyl groups of the dicarbonyl compound to form the six-membered pyrimidine ring. The general mechanism involves the initial condensation of the amidine with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine.
Influence of Solvent Polarity and Reaction Environment on Catalytic Efficiency
For instance, in nucleophilic substitution reactions where the catalyst activates a substrate, a polar solvent can stabilize charged intermediates, potentially accelerating the reaction. wikipedia.org Conversely, in reactions where charge is dispersed in the transition state, a less polar solvent might be more favorable. In isothiourea-catalyzed reactions, a shift in solvent can even alter the reaction pathway, leading to different products. The ability of a solvent to form hydrogen bonds can also play a critical role by solvating and stabilizing certain species in the reaction mixture.
Table 1: General Influence of Solvent Polarity on Reaction Parameters
| Solvent Polarity | Potential Effect on Reactants/Intermediates | Likely Impact on Reaction Rate |
| High | Increased solubility of polar reactants; Stabilization of charged intermediates and transition states. | Can increase or decrease rate depending on the specific mechanism. |
| Low | Increased solubility of nonpolar reactants; Less stabilization of charged species. | Can increase or decrease rate depending on the specific mechanism. |
| Protic | Can act as a hydrogen bond donor, solvating anions and potentially hindering nucleophilicity. | Often decreases the rate of reactions involving anionic nucleophiles. |
| Aprotic | Does not act as a hydrogen bond donor, leaving anions less solvated and more nucleophilic. | Often increases the rate of reactions involving anionic nucleophiles. |
Design and Characterization of Novel Catalytic Systems Employing this compound
The characterization of these novel catalytic systems involves a variety of analytical techniques. Spectroscopic methods like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structure of the catalyst and its successful immobilization on the support. mdpi.com Thermal analysis techniques, such as thermogravimetric analysis (TGA), can provide information about the thermal stability of the catalyst. The performance of these new systems is then evaluated in model catalytic reactions, assessing their activity, selectivity, and reusability. The development of such advanced catalytic systems holds the key to unlocking the full potential of this compound in a wide range of industrial applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl aminomethanimidothioate hydroiodide, and what methodological considerations are critical for reproducibility?
- Answer: The compound can be synthesized via alkylation of a thioamide precursor with methyl iodide in the presence of hydroiodic acid (HI). For example, analogous hydroiodide salt syntheses involve dissolving the amine precursor in methanol, adding HI (57 wt.%), and concentrating the mixture under reduced pressure, followed by azeotropic drying with toluene to remove residual solvents . Key considerations include stoichiometric control of HI to avoid over-iodination and strict inert atmosphere conditions (e.g., argon) to prevent oxidation of sulfur-containing intermediates .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Answer:
- Mass Spectrometry (EI+): Confirm molecular ion peaks (e.g., m/z calculated for [M⁺-HI]) and isotopic patterns indicative of iodine .
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to resolve methyl and thiourea proton environments, noting potential coupling with iodine nuclei .
- Elemental Analysis: Verify stoichiometry of C, H, N, S, and I to confirm purity (>95% as per industrial standards) .
- Melting Point: Reported range 82–85°C; deviations may indicate impurities or hydration .
Q. What are the optimal storage conditions to maintain the stability of this compound?
- Answer: Store at 2–8°C under argon in airtight, light-resistant containers. Hydroiodide salts are hygroscopic and prone to decomposition via hydrolysis or oxidation; periodic purity checks via TLC (e.g., Rf = 0.76 in CHCl3) are recommended .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?
- Answer: Kinetic studies under varying pH and solvent polarities can differentiate SN1 vs. SN2 pathways. For example, monitor iodide release via ion chromatography or track thiourea intermediate formation using in-situ FTIR. Comparative studies with analogous hydrochlorides or hydrobromides may reveal halogen-specific reactivity trends .
Q. How should researchers address contradictions in reported physical properties (e.g., melting points) of this compound?
- Answer: Discrepancies in melting points (e.g., 82–85°C vs. undocumented values) may arise from polymorphic forms, hydration states, or purity levels. Resolve via:
- Thermogravimetric Analysis (TGA): Detect hydration/decomposition events.
- X-ray Powder Diffraction (XRPD): Identify crystalline phases.
- High-Performance Liquid Chromatography (HPLC): Quantify impurities >0.1% .
Q. What toxicological profiles should guide safe handling protocols for this compound?
- Answer: While direct toxicity data for this compound is limited, structurally similar hydroiodides (e.g., 1,3-dicyclohexyl-2-thiopseudourea hydroiodide) exhibit acute toxicity (e.g., LD50 = 26 mg/kg in mice via intravenous exposure). Implement hazard controls:
- Use fume hoods for synthesis/purification.
- Employ personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
- Follow institutional chemical hygiene plans for waste disposal .
Q. What advanced structural characterization methods can resolve the crystal lattice dynamics of this compound under varying pressures?
- Answer: High-pressure single-crystal X-ray diffraction (HP-SCXRD) can map pressure-induced hydration or phase transitions, as demonstrated for dabcoHI hydrate (e.g., space group P b c a, cell volume 9794 ų at 500 kPa). Pair with Raman spectroscopy to track hydrogen-bonding rearrangements .
Q. How can this compound be applied in developing novel heterocyclic compounds?
- Answer: Its thiourea and iodide moieties enable dual reactivity:
- Iodide Source: Participate in Ullmann-type couplings to synthesize aryl iodides.
- Thioureido Group: Act as a ligand in transition-metal catalysis (e.g., Pd-mediated C–S bond formation). Validate via cross-coupling yields and catalyst turnover numbers (TONs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
